

# A Comparative Guide to PERK Inhibitors: GSK2606414

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|----------------------|-----------|-----------|--|--|
| Compound Name:       | Perk-IN-6 |           |  |  |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the well-characterized PERK inhibitor, GSK2606414. Despite inquiries into a compound referred to as "**Perk-IN-6**," a thorough search of scientific literature and databases did not yield any information on a PERK inhibitor with this designation. Therefore, this document will focus on the efficacy and experimental data available for GSK2606414, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).

## Introduction to PERK and its Inhibition

PERK is a crucial sensor of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins. As a key component of the Unfolded Protein Response (UPR), PERK activation aims to restore ER homeostasis but can also induce apoptosis under prolonged stress. This role in cell fate determination has made PERK a significant target in various diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of PERK, such as GSK2606414, are valuable tools for studying the UPR and hold therapeutic potential.

#### GSK2606414: A Potent and Selective PERK Inhibitor

GSK2606414 is a first-in-class, orally bioavailable, and selective inhibitor of PERK.[1][2] It has been extensively studied for its ability to modulate the UPR and its therapeutic effects in various disease models.



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## **Quantitative Data Summary**

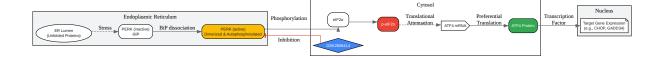
The following table summarizes key quantitative data for GSK2606414 based on published studies.

| Parameter                                   | Value        | Cell Line/System | Reference |
|---|--------------|------------------|-----------|
| IC50 (PERK)                                 | 0.4 nM       | Cell-free assay  | [3]       |
| Cellular IC50 (PERK<br>Autophosphorylation) | <0.3 μΜ      | A549 cells       | N/A       |
| IC50 (Cell<br>Proliferation)                | 1.7 μM (72h) | ARPE-19 cells    | [4]       |

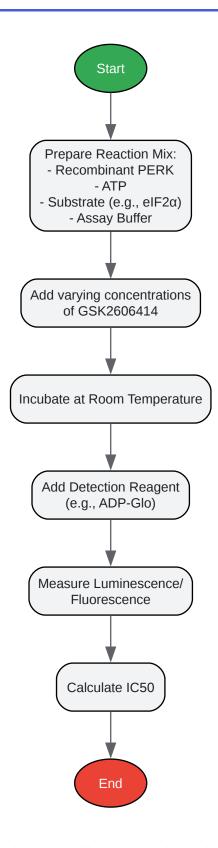
# **Signaling Pathway**

The PERK signaling pathway is a critical branch of the Unfolded Protein Response. The diagram below illustrates the canonical pathway and the point of inhibition by GSK2606414.









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### References

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